molecular formula C21H21ClO6 B1437107 ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) CAS No. 516511-18-5

((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone)

Cat. No.: B1437107
CAS No.: 516511-18-5
M. Wt: 404.8 g/mol
InChI Key: FEQKTDHYFKUPLV-PDYHCXRVSA-N
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Description

((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydropyran ring with multiple hydroxyl groups and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) typically involves multi-step organic reactions. One common method includes the chlorination of a precursor tetrahydropyran derivative, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The final step involves the attachment of o-tolylmethanone groups under specific conditions, such as the use of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and yield optimization. The use of advanced techniques such as microreactor technology can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or convert carbonyl groups to alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or dechlorinated derivatives.

Scientific Research Applications

((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and chlorine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3,4,6-Trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): Lacks the chlorine atom, resulting in different reactivity and applications.

    6-Chloro-3,4-dihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone):

Uniqueness

The presence of both chlorine and multiple hydroxyl groups in ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) makes it unique compared to similar compounds. This combination of functional groups allows for a broader range of chemical reactions and applications, enhancing its versatility in research and industry.

Properties

IUPAC Name

[(4S,5R)-2-chloro-2,4,5-trihydroxy-5-(2-methylbenzoyl)oxan-4-yl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO6/c1-13-7-3-5-9-15(13)17(23)19(25)11-21(22,27)28-12-20(19,26)18(24)16-10-6-4-8-14(16)2/h3-10,25-27H,11-12H2,1-2H3/t19-,20+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQKTDHYFKUPLV-PDYHCXRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2(CC(OCC2(C(=O)C3=CC=CC=C3C)O)(O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)[C@@]2(CC(OC[C@@]2(C(=O)C3=CC=CC=C3C)O)(O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone)
Reactant of Route 2
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone)
Reactant of Route 3
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone)
Reactant of Route 4
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone)
Reactant of Route 5
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone)
Reactant of Route 6
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone)

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